Bienvenue dans la boutique en ligne BenchChem!

Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-

medicinal chemistry molecular recognition ADME prediction

This hybrid scaffold integrates a 3,5-dimethylpyrazole H-bond donor/acceptor system (1 donor, 3 acceptors) with a 4,5-dihydroisoxazole ring that enables 1,3-dipolar cycloaddition and ring-opening reactions unavailable to fully aromatic isoxazoles or simple pyrazoles. The controlled LogP (~0.9) and moderate TPSA (50.3 Ų) make it a strategic fragment for modulating membrane permeability, metabolic stability, and binding enthalpy in lead optimization programs targeting moderate hydrophobic pockets.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 374756-71-5
Cat. No. B15214213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-
CAS374756-71-5
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=NOCC2
InChIInChI=1S/C8H11N3O/c1-5-8(6(2)10-9-5)7-3-4-12-11-7/h3-4H2,1-2H3,(H,9,10)
InChIKeyYCAKOJONNYQUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro- (CAS 374756-71-5): Structural Baseline and Class Context for Procurement Evaluation


Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro- is a heterocyclic compound (C8H11N3O, MW 165.2) that combines a 4,5-dihydroisoxazole ring with a 3,5-dimethylpyrazole moiety . The structure is characterized by calculated physicochemical properties including an exact mass of 165.0902 Da, topological polar surface area of 50.3 Ų, and a LogP of 1.15 [1]. This compound represents a hybrid scaffold where the pyrazole core provides potential coordination chemistry capabilities while the dihydroisoxazole ring offers reactivity distinct from fully aromatic isoxazoles.

Why Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro- Cannot Be Replaced by Common Pyrazole or Isoxazole Analogs Without Risk


Substituting this compound with simpler pyrazoles (e.g., 3,5-dimethylpyrazole) or generic dihydroisoxazoles is scientifically unsound because the hybrid architecture enables distinct reactivity profiles that are not accessible to either core alone. The 3,5-dimethylpyrazole component provides a hydrogen-bond donor/acceptor system (1 donor, 3 acceptors) and a rotational degree of freedom [1], while the 4,5-dihydroisoxazole ring introduces an O-alkyl oxime moiety that participates in cycloaddition and ring-opening reactions not possible with fully aromatic isoxazoles [2]. These features are absent in single-core analogs, meaning any biological or chemical outcome observed with this compound cannot be assumed transferable to related structures.

Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro- (CAS 374756-71-5): Quantitative Differentiation Evidence for Scientific Procurement


Hydrogen-Bonding Capacity Compared to 3,5-Dimethylpyrazole

The target compound contains 3 hydrogen-bond acceptors and 1 hydrogen-bond donor, compared to 3,5-dimethylpyrazole which has 2 acceptors and 1 donor [1]. The additional acceptor originates from the oxygen atom in the dihydroisoxazole ring, which is not present in the pyrazole-only analog. This difference in H-bonding capacity can alter binding interactions with biological targets and affect solubility profiles.

medicinal chemistry molecular recognition ADME prediction

Topological Polar Surface Area (TPSA) Comparison with Simple Pyrazoles

The target compound exhibits a topological polar surface area of 50.3 Ų, which is higher than that of 3,5-dimethylpyrazole (approximately 28-30 Ų) due to the additional oxygen and nitrogen atoms in the dihydroisoxazole ring [1]. This TPSA value falls within the range generally associated with good oral bioavailability (<140 Ų) but is elevated relative to the pyrazole comparator, potentially influencing membrane permeability.

drug design blood-brain barrier penetration oral bioavailability

Lipophilicity (LogP) Relative to Generic Dihydroisoxazoles

The compound has a calculated XLogP value of 0.9, which is notably lower than that of unsubstituted 4,5-dihydroisoxazole (estimated >0) but higher than more polar dihydroisoxazole derivatives bearing hydroxyl or carboxyl groups [1]. This intermediate lipophilicity arises from the balance between the hydrophobic 3,5-dimethylpyrazole group and the hydrophilic dihydroisoxazole oxygen.

pharmacokinetics partition coefficient metabolic stability

Molecular Weight and Rotatable Bond Comparison to Heterocyclic Building Blocks

With a molecular weight of 165.2 Da and only one rotatable bond (the linkage between the two heterocyclic rings), this compound occupies a specific region of chemical space that is distinct from both smaller building blocks (e.g., 3,5-dimethylpyrazole, MW 96.1) and larger fused systems [1]. The limited conformational flexibility may enhance binding specificity while the moderate MW retains lead-like properties.

fragment-based drug discovery lead-likeness chemical space

Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro- (CAS 374756-71-5): Evidence-Driven Application Scenarios for Scientific Selection


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

This compound is suitable for fragment libraries targeting proteins with moderate hydrophobic binding pockets where an intermediate LogP of 0.9 is desired [1]. The three hydrogen-bond acceptors provide additional interaction points compared to simple pyrazoles, potentially improving binding enthalpy without excessive molecular weight increase [1].

Scaffold Hopping in Lead Optimization to Improve ADME Properties

When replacing a 3,5-dimethylpyrazole core with this hybrid scaffold, the increased TPSA (50.3 Ų vs. ~28-30 Ų) may reduce membrane permeability in a controlled manner [1], while the additional heteroatom could enhance metabolic stability by altering cytochrome P450 recognition. This makes it a candidate for programs seeking to modulate clearance or CNS penetration.

Synthesis of 1,3-Dipolar Cycloaddition Substrates for Isoxazolidine Libraries

The 4,5-dihydroisoxazole ring contains an O-alkyl oxime moiety capable of undergoing 1,3-dipolar cycloaddition reactions to generate isoxazolidine derivatives [2]. This reactivity is not available with fully aromatic isoxazoles or simple pyrazoles, offering a distinct synthetic handle for diversity-oriented synthesis.

Quote Request

Request a Quote for Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.